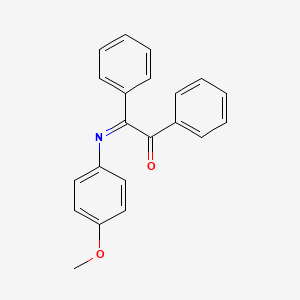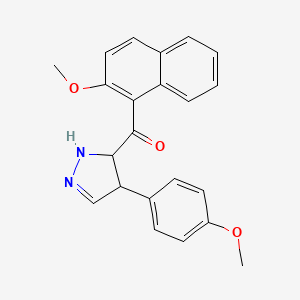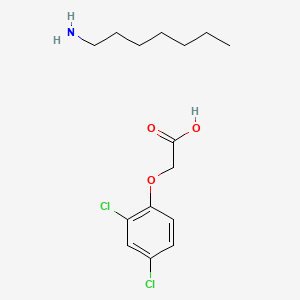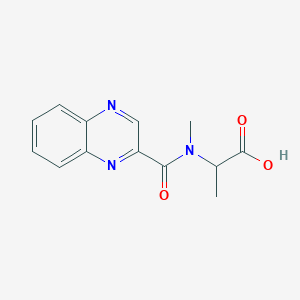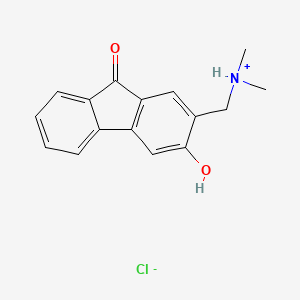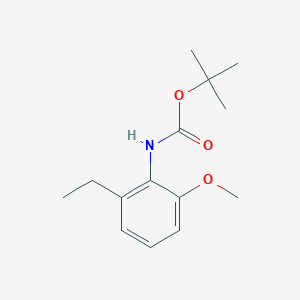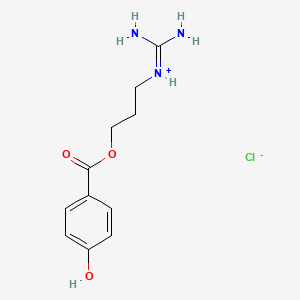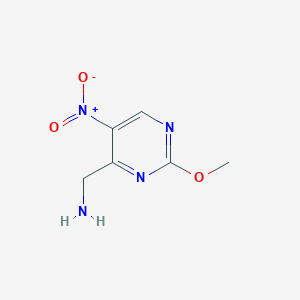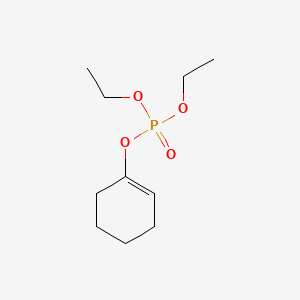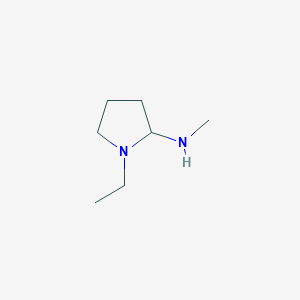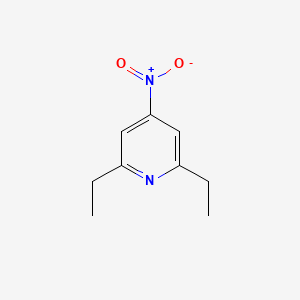
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propan-2-amine chain
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(4-methoxyphenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other suitable reducing agents to obtain this compound .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine involves its interaction with various molecular targets and pathways. It acts as a potent and selective serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This compound also interacts with alpha receptors, mediating its effects through these pathways .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Both compounds share a methoxy group on the phenyl ring, but differ in their amine substituents and overall structure.
1-(4-Methoxyphenyl)-1,4-dihydro-5: This compound has a similar phenyl ring substitution but differs in its core structure and functional groups.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds have similar phenyl ring substitutions but differ in their heterocyclic core structures .
Properties
CAS No. |
26070-48-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(13(2)3)9-11-5-7-12(14-4)8-6-11/h5-8,10H,9H2,1-4H3 |
InChI Key |
AJFFSDGMWVFXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
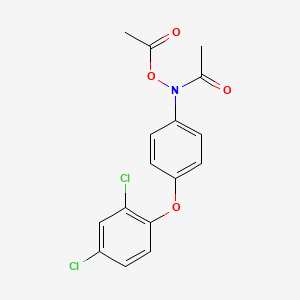
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
